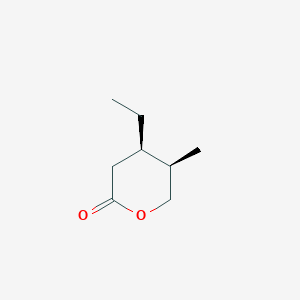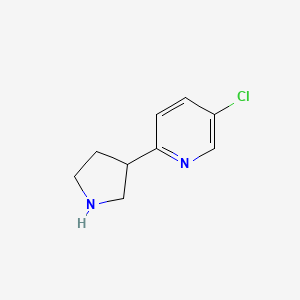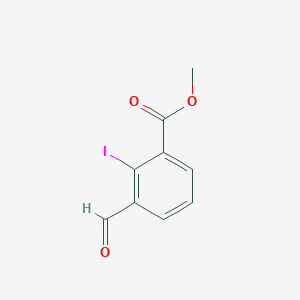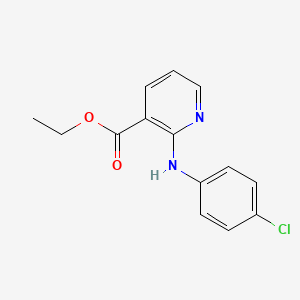![molecular formula C10H13NS B15172909 1-[1-(Thiophen-2-yl)ethenyl]pyrrolidine CAS No. 917957-63-2](/img/structure/B15172909.png)
1-[1-(Thiophen-2-yl)ethenyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(Thiophen-2-yl)ethenyl]pyrrolidine is a chemical compound that features a thiophene ring attached to an ethenyl group, which is further connected to a pyrrolidine ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with thiophene-2-carboxaldehyde and pyrrolidine.
Reaction Steps: The reaction involves a Knoevenagel condensation followed by a reduction step. The Knoevenagel condensation is performed using a base such as piperidine, and the reduction is typically carried out using sodium borohydride.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding saturated analogs.
Substitution: Substitution reactions at the pyrrolidine ring can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Thiophene-2-carboxylic acid derivatives.
Reduction Products: Saturated pyrrolidine derivatives.
Substitution Products: A range of functionalized pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceuticals, especially in the development of new drugs targeting various diseases.
Industry: The compound's unique properties make it useful in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism by which 1-[1-(Thiophen-2-yl)ethenyl]pyrrolidine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of certain biochemical processes.
Comparación Con Compuestos Similares
1-[1-(Thiophen-2-yl)ethenyl]pyrrolidine is unique due to its specific structural features. Similar compounds include:
Thiophene derivatives: These compounds share the thiophene ring but may have different substituents or functional groups.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring but lack the thiophene moiety.
Ethenyl-substituted compounds: These compounds have an ethenyl group but may not include the thiophene or pyrrolidine rings.
The uniqueness of this compound lies in the combination of these structural elements, which provides it with distinct chemical and biological properties.
Propiedades
Número CAS |
917957-63-2 |
|---|---|
Fórmula molecular |
C10H13NS |
Peso molecular |
179.28 g/mol |
Nombre IUPAC |
1-(1-thiophen-2-ylethenyl)pyrrolidine |
InChI |
InChI=1S/C10H13NS/c1-9(10-5-4-8-12-10)11-6-2-3-7-11/h4-5,8H,1-3,6-7H2 |
Clave InChI |
NFXLWOGCURIUDA-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CS1)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


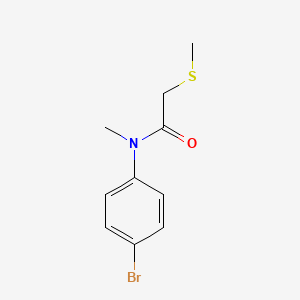
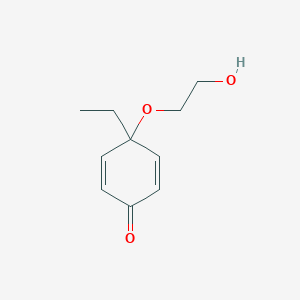
![N-[2-(1-Methyl-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B15172845.png)
![Methyl (2S)-2-[(4-chlorobenzene-1-sulfonyl)amino]butanoate](/img/structure/B15172851.png)
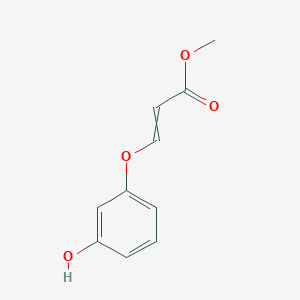
![N-(3-chloro-4-fluorophenyl)-3-[(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl]propanamide](/img/structure/B15172859.png)
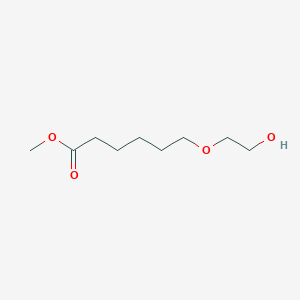
![N,N'-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B15172868.png)
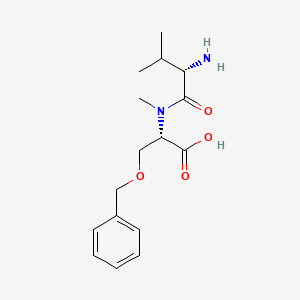
![(2R)-phenyl[({1-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidin-2-yl}carbonyl)amino]ethanoic acid](/img/structure/B15172881.png)
